Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
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Description
“Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound with the CAS Number: 361150-59-6 . It has a molecular weight of 360.82 . The IUPAC name for this compound is methyl 3- (2-chlorobenzyl)-4-oxo-2-sulfanyl-3,4-dihydro-7-quinazolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13ClN2O3S/c1-23-16(22)10-6-7-12-14(8-10)19-17(24)20(15(12)21)9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 360.82 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the search results.Scientific Research Applications
Antimicrobial Properties
Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate and its derivatives have been explored for their potential antimicrobial properties. Research has shown that these compounds exhibit antibacterial and antifungal activities against various organisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011); (Desai & Dodiya, 2014).
Synthesis and Characterization
The synthesis of these compounds involves various chemical reactions and catalysts, contributing significantly to organic chemistry and pharmaceutical sciences. For instance, the use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of related quinoline derivatives has been demonstrated (Khaligh, 2014). The synthesis process is noted for its efficiency and environmental friendliness.
Antituberculosis and Cytotoxicity Studies
Specific derivatives of this compound have been synthesized and tested for their antituberculosis properties. Some compounds showed significant activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects on mouse fibroblasts (NIH 3T3) (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Anti-inflammatory and Analgesic Properties
Research into novel 4(3H)-quinazolinone derivatives, which are structurally related to this compound, has revealed potential anti-inflammatory and analgesic properties. This exploration adds to the understanding of the therapeutic potential of quinazolinone derivatives (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, related to the mentioned compound, have been conducted. These studies are crucial in developing materials with specific electronic and optical applications (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-16(22)10-6-7-12-14(8-10)19-17(24)20(15(12)21)9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGMIVGHLKGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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